Cas no 13220-17-2 (1-Methyl-3-pyrrolidinyl Benzoate)

1-Methyl-3-pyrrolidinyl benzoate is a benzoate ester derivative featuring a pyrrolidine substituent, commonly utilized in organic synthesis and pharmaceutical research. Its structural characteristics, including the methyl-pyrrolidinyl moiety, enhance solubility and reactivity, making it a valuable intermediate in the preparation of complex molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its ester functionality allows for versatile chemical modifications, enabling applications in medicinal chemistry and material science. The pyrrolidine ring contributes to conformational rigidity, which can influence binding affinity in biologically active compounds. This product is suitable for researchers requiring a high-purity building block for synthetic pathways.
1-Methyl-3-pyrrolidinyl Benzoate structure
13220-17-2 structure
商品名:1-Methyl-3-pyrrolidinyl Benzoate
CAS番号:13220-17-2
MF:C12H15NO2
メガワット:205.2530
MDL:MFCD18431453
CID:2083890

1-Methyl-3-pyrrolidinyl Benzoate 化学的及び物理的性質

名前と識別子

    • 1-Methyl-3-pyrrolidinyl Benzoate
    • 3-benzoyloxy-1-methyl-pyrrolidine
    • 1-Methyl-3-pyrrolidinylBenzoate
    • (1-methylpyrrolidin-3-yl) benzoate
    • 5144AJ
    • TRA0020748
    • SY029348
    • AB0072606
    • MDL: MFCD18431453
    • インチ: 1S/C12H15NO2/c1-13-8-7-11(9-13)15-12(14)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
    • InChIKey: CRGMQKXGMWUBIG-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C1([H])[H]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 224
  • トポロジー分子極性表面積: 29.5

1-Methyl-3-pyrrolidinyl Benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M221893-50mg
1-Methyl-3-Pyrrolidinyl Benzoate
13220-17-2
50mg
$ 65.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M97230-250mg
3-benzoyloxy-1-methyl-pyrrolidine
13220-17-2
250mg
¥779.0 2021-09-08
Chemenu
CM319253-5g
1-methylpyrrolidin-3-yl benzoate
13220-17-2 95%
5g
$401 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M97230-1g
3-benzoyloxy-1-methyl-pyrrolidine
13220-17-2
1g
¥1939.0 2021-09-08
Alichem
A109004464-1g
1-Methyl-3-pyrrolidinyl benzoate
13220-17-2 95%
1g
$395.01 2022-04-03
abcr
AB452006-1 g
1-Methyl-3-pyrrolidinyl benzoate; .
13220-17-2
1g
€294.50 2023-04-22
Alichem
A109004464-250mg
1-Methyl-3-pyrrolidinyl benzoate
13220-17-2 95%
250mg
$168.00 2022-04-03
abcr
AB452006-250mg
1-Methyl-3-pyrrolidinyl benzoate; .
13220-17-2
250mg
€163.40 2025-03-19
Aaron
AR00111Y-250mg
3-Pyrrolidinol, 1-methyl-, 3-benzoate
13220-17-2 95%
250mg
$75.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSM958-250mg
1-methylpyrrolidin-3-yl benzoate
13220-17-2 95%
250mg
¥515.0 2024-04-25

1-Methyl-3-pyrrolidinyl Benzoate 関連文献

1-Methyl-3-pyrrolidinyl Benzoateに関する追加情報

Professional Introduction to 1-Methyl-3-pyrrolidinyl Benzoate (CAS No. 13220-17-2)

1-Methyl-3-pyrrolidinyl Benzoate, identified by its Chemical Abstracts Service (CAS) number 13220-17-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a benzoate moiety linked to a pyrrolidine ring substituted with a methyl group, has garnered attention due to its potential applications in drug discovery and development. The structural features of 1-Methyl-3-pyrrolidinyl Benzoate contribute to its unique chemical properties, making it a valuable candidate for further investigation in various biological and pharmacological contexts.

The benzoate group is well-known for its role in many pharmacologically active molecules, often contributing to the solubility, stability, and bioavailability of drugs. In contrast, the pyrrolidine ring is a common scaffold in medicinal chemistry, frequently found in bioactive compounds due to its ability to mimic natural amino acid structures and interact with biological targets. The combination of these structural elements in 1-Methyl-3-pyrrolidinyl Benzoate suggests potential interactions with enzymes and receptors involved in various metabolic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of compounds like 1-Methyl-3-pyrrolidinyl Benzoate. These studies have highlighted the compound's potential as an inhibitor or modulator of enzymes such as cytochrome P450 oxidases, which are crucial in drug metabolism. Additionally, the compound's ability to cross the blood-brain barrier has been explored, suggesting its relevance in central nervous system (CNS) drug development.

In vitro studies have demonstrated that 1-Methyl-3-pyrrolidinyl Benzoate exhibits mild agonistic activity at certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. This activity has been linked to potential therapeutic effects in conditions such as pain management, neurodegenerative diseases, and inflammation. Furthermore, the compound's interaction with lipid rafts has been investigated, revealing insights into its mechanism of cell membrane penetration and intracellular signaling.

The synthesis of 1-Methyl-3-pyrrolidinyl Benzoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only enhance the accessibility of the compound for research purposes but also provide opportunities for structural modifications to optimize its pharmacological properties.

Evaluation of the pharmacokinetic profile of 1-Methyl-3-pyrrolidinyl Benzoate has revealed promising characteristics regarding absorption, distribution, metabolism, and excretion (ADME). Studies indicate that the compound exhibits moderate oral bioavailability and undergoes biotransformation via Phase II metabolic pathways, suggesting a favorable safety profile. These findings are crucial for advancing the compound into preclinical studies where its efficacy and toxicity can be thoroughly assessed.

The potential applications of 1-Methyl-3-pyrrolidinyl Benzoate extend beyond traditional pharmaceuticals. Research is ongoing into its use as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential. Additionally, the compound's unique structural features make it an attractive candidate for developing novel materials with applications in nanotechnology and drug delivery systems.

The integration of artificial intelligence (AI) into drug discovery has accelerated the identification of promising candidates like 1-Methyl-3-pyrrolidinyl Benzoate. AI-driven platforms analyze vast datasets to predict biological activity and optimize molecular structures, streamlining the process from hit identification to lead optimization. This innovative approach has significantly reduced the time and cost associated with developing new drugs.

The future direction of research on 1-Methyl-3-pyrrolidinyl Benzoate includes exploring its role in targeted therapy for specific diseases. By leveraging genetic information and personalized medicine approaches, researchers aim to tailor treatments that maximize efficacy while minimizing side effects. The compound's versatility makes it a valuable tool in this emerging field.

In conclusion, 1-Methyl-3-pyrrolidinyl Benzoate (CAS No. 13220-17-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition and promising biological activities position it as a key player in ongoing research efforts aimed at developing novel therapeutic agents. As scientific understanding continues to evolve, the potential applications of this compound are expected to expand, contributing to innovations across multiple disciplines within life sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:13220-17-2)1-Methyl-3-pyrrolidinyl Benzoate
A888326
清らかである:99%
はかる:1g
価格 ($):187.0